

# Spectroscopic Analysis of 2-Ethylcyclohexanol: A Technical Guide

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## Compound of Interest

Compound Name: **2-Ethylcyclohexanol**

Cat. No.: **B1581418**

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This guide provides a comprehensive overview of the spectroscopic data for **2-Ethylcyclohexanol**, targeting researchers, scientists, and professionals in drug development. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols and a visual workflow for spectroscopic analysis.

## Data Presentation

The following tables summarize the key spectroscopic data for **2-Ethylcyclohexanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified and assigned NMR data for **2-Ethylcyclohexanol** is not readily available in public spectral databases. Therefore, the following tables present predicted <sup>1</sup>H and <sup>13</sup>C NMR data. These predictions are based on established principles of NMR spectroscopy and chemical shift correlations.

Table 1: Predicted <sup>1</sup>H NMR Data for **2-Ethylcyclohexanol**

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~3.4 - 3.8	Multiplet	1H	H-1 (CH-OH)
~1.0 - 2.0	Multiplets	10H	Cyclohexyl H (H-2, H-3, H-4, H-5, H-6)
~1.2 - 1.6	Multiplet	2H	-CH <sub>2</sub> -CH <sub>3</sub>
~0.8 - 1.0	Triplet	3H	-CH <sub>2</sub> -CH <sub>3</sub>
Variable	Singlet (broad)	1H	-OH

Table 2: Predicted <sup>13</sup>C NMR Data for **2-Ethylcyclohexanol**

Chemical Shift ( $\delta$ ) (ppm)	Carbon Type	Assignment
~70 - 75	CH	C-1 (CH-OH)
~45 - 55	CH	C-2
~30 - 35	CH <sub>2</sub>	C-6
~25 - 30	CH <sub>2</sub>	C-3
~24 - 28	CH <sub>2</sub>	C-4
~23 - 27	CH <sub>2</sub>	C-5
~20 - 25	CH <sub>2</sub>	-CH <sub>2</sub> -CH <sub>3</sub>
~10 - 15	CH <sub>3</sub>	-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The following data is derived from the gas-phase FTIR spectrum of **2-Ethylcyclohexanol** available in the NIST/EPA Gas-Phase Infrared Database.[\[1\]](#)

Table 3: Key IR Absorption Bands for **2-Ethylcyclohexanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3640	Medium, Sharp	O-H stretch (free hydroxyl)
2930	Strong	C-H stretch (alkane)
2860	Strong	C-H stretch (alkane)
1450	Medium	C-H bend (methylene and methyl)
1060	Strong	C-O stretch (secondary alcohol)

## Mass Spectrometry (MS)

The following data is based on the electron ionization (EI) mass spectrum of **2-Ethylcyclohexanol** from the NIST WebBook.<sup>[2]</sup> The molecular weight of **2-Ethylcyclohexanol** is 128.21 g/mol .

Table 4: Major Mass Spectrometry Peaks for **2-Ethylcyclohexanol**

m/z	Relative Intensity	Proposed Fragment
128	Low	[M] <sup>+</sup> (Molecular Ion)
110	Moderate	[M - H <sub>2</sub> O] <sup>+</sup>
99	High	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (alpha-cleavage)
81	High	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
71	Moderate	[M - C <sub>2</sub> H <sub>5</sub> - CO] <sup>+</sup> or [C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>
57	Very High (Base Peak)	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A sample of **2-Ethylcyclohexanol** (5-25 mg for  $^1\text{H}$ , 50-100 mg for  $^{13}\text{C}$ ) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition:
  - The NMR tube is placed in the spectrometer's probe.
  - The magnetic field is locked onto the deuterium signal of the solvent.
  - The magnetic field homogeneity is optimized through a process called shimming.
  - For  $^1\text{H}$  NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Typically, 8 to 16 scans are acquired and averaged.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The raw FID data is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. For  $^1\text{H}$  NMR spectra, the peaks are integrated to determine the relative number of protons.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A single drop of liquid **2-Ethylcyclohexanol** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.
  - The sample is applied to the crystal, and the pressure arm is engaged to ensure good contact.
  - The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$ .
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and correlated with known functional group frequencies.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

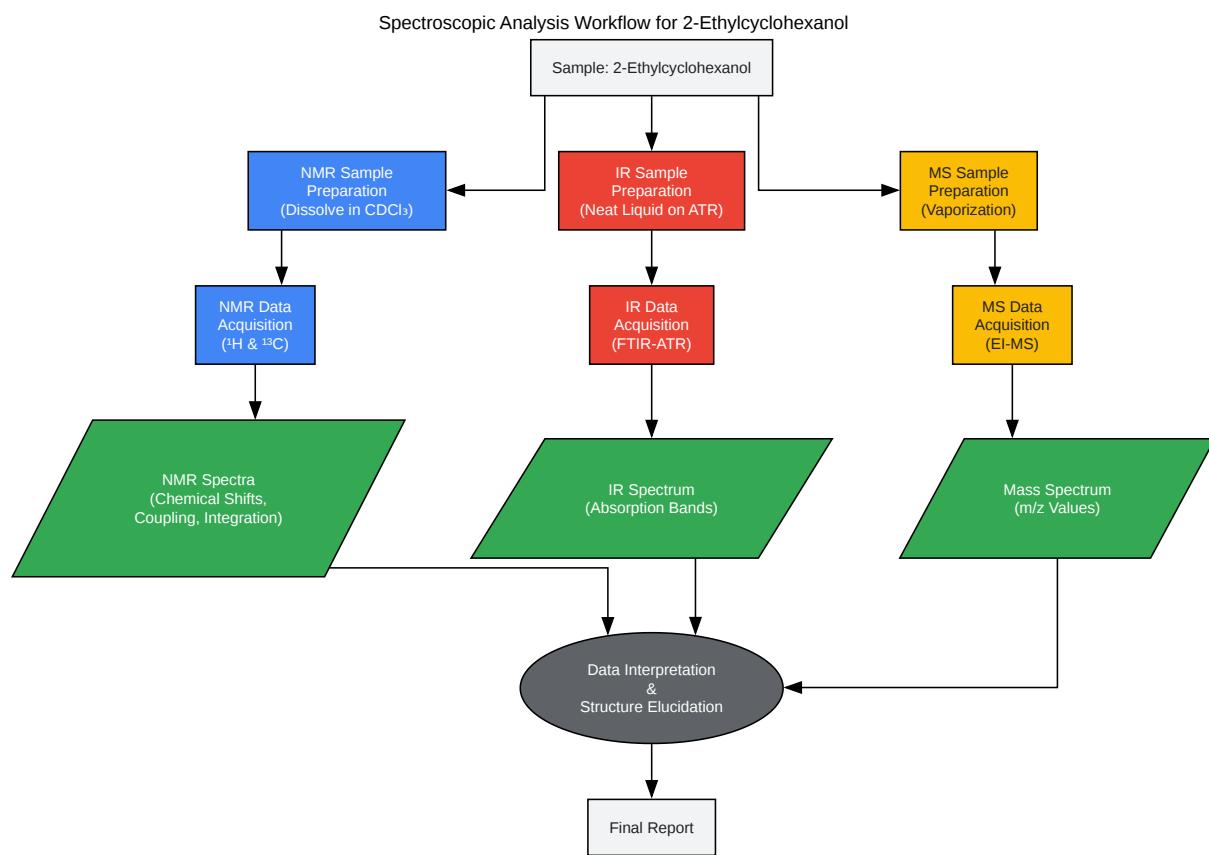
- Sample Introduction: A small amount of **2-Ethylcyclohexanol** is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe. The sample is vaporized in a high vacuum environment.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron, forming a positively charged molecular ion ( $[\text{M}]^+$ ), which is a radical cation.
- Fragmentation: The high energy of the ionization process causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, charged radical or cationic

fragments.

- Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

## Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-Ethylcyclohexanol**.

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Caption: Workflow for Spectroscopic Analysis of **2-Ethylcyclohexanol**.

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## References

- 1. 2-Ethylcyclohexanol,c&t [webbook.nist.gov]
- 2. 2-Ethylcyclohexanol,c&t [webbook.nist.gov]
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